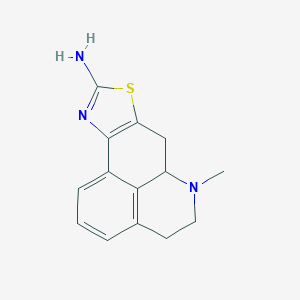
3-Chloro-1H-indole-2-carbaldéhyde
Vue d'ensemble
Description
3-Chloro-1H-indole-2-carbaldehyde (3C1HICA) is an important organic compound that has been used in various scientific research applications. It is a versatile chemical that can be used as a starting material for the synthesis of many compounds. It has been used in a variety of biochemical and physiological studies and has been found to have a number of beneficial effects.
Applications De Recherche Scientifique
Synthèse de molécules biologiquement actives
3-Chloro-1H-indole-2-carbaldéhyde: est un précurseur clé dans la synthèse de diverses molécules biologiquement actives. Ses groupes fonctionnels intrinsèques facilitent les réactions de couplage C–C et C–N, ce qui en fait un bloc de construction polyvalent pour la construction de structures complexes telles que les dérivés du carbazole, du triazole, du pyrazole, de la pyrimidine, de la quinoléine et de l'imidazole .
Réactions multicomposants (RMC)
Ce composé joue un rôle important dans les réactions multicomposants, qui sont des stratégies durables pour créer des molécules complexes en une seule étape. Ces réactions sont à haut rendement, rapides et économiques, et s'alignent sur les principes de la chimie verte. Elles sont particulièrement utiles en chimie médicinale et pharmaceutique pour la synthèse de divers groupes fonctionnels .
Propriétés antioxydantes
Les dérivés du This compound présentent des activités antioxydantes. Ces propriétés sont cruciales pour le développement d'agents thérapeutiques capables d'atténuer les maladies liées au stress oxydatif .
Activités antimicrobiennes et antibiotiques
Le noyau indole, auquel appartient le This compound, a montré des activités antimicrobiennes et antibiotiques significatives. Cela en fait un échafaudage important pour le développement de nouveaux médicaments ciblant diverses infections bactériennes .
Applications anti-inflammatoires
Des composés dérivés du This compound ont été identifiés comme ayant des propriétés anti-inflammatoires. Ils sont précieux pour le traitement de l'inflammation chronique et des troubles associés .
Recherche anticancéreuse
Les dérivés indoliques, y compris ceux synthétisés à partir du This compound, sont étudiés pour leurs activités anticancéreuses. Ils présentent un potentiel pour le développement de nouveaux traitements oncologiques .
Synthèse d'analogues de produits naturels
This compound: est utilisé dans la synthèse d'analogues de produits naturels, tels que les alcaloïdes indoliques trouvés dans divers organismes. Ces analogues peuvent avoir des activités biologiques significatives et des applications thérapeutiques potentielles .
Synthèse de phytoalexines
Ce composé est utilisé dans la synthèse de la cyclobrassinine, une phytoalexine indolique dérivée des plantes, qui présente des applications potentielles en agriculture et dans les stratégies de protection des plantes .
Mécanisme D'action
Target of Action
3-Chloro-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a way that modulates these biological processes .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with biochemical pathways related to these processes .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Chloro-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-Chloro-1H-indole-2-carbaldehyde, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . This compound can also bind to specific receptors, modulating their signaling pathways and affecting cellular responses . The nature of these interactions is often characterized by the formation of covalent or non-covalent bonds, leading to changes in the conformation and activity of the target biomolecules.
Cellular Effects
3-Chloro-1H-indole-2-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling cascades, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . Additionally, 3-Chloro-1H-indole-2-carbaldehyde can affect the expression of genes involved in critical cellular processes, thereby influencing the overall cellular phenotype and function .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-1H-indole-2-carbaldehyde involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby blocking the enzymatic reaction . Alternatively, 3-Chloro-1H-indole-2-carbaldehyde can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1H-indole-2-carbaldehyde can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-Chloro-1H-indole-2-carbaldehyde can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the biological activity of this compound .
Propriétés
IUPAC Name |
3-chloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPBJLYJOIUBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354661 | |
| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110912-15-7 | |
| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-Chloro-1H-indole-2-carbaldehyde in medicinal chemistry?
A1: 3-Chloro-1H-indole-2-carbaldehyde serves as a key starting material for synthesizing diverse heterocyclic compounds. It readily undergoes reactions like Knoevenagel condensation with active methylene compounds [, , ], reacts with hydrazine derivatives to form thiosemicarbazones, semicarbazones, and hydrazones [], and participates in the formation of Schiff bases [, ]. These reactions allow the incorporation of the indole moiety into larger structures with potential biological activities.
Q2: What types of biological activities have been reported for compounds derived from 3-Chloro-1H-indole-2-carbaldehyde?
A2: Research suggests that derivatives of 3-Chloro-1H-indole-2-carbaldehyde exhibit a range of biological activities, with antimicrobial activity being a key focus. For instance, studies have identified compounds with promising antibacterial and antifungal activities []. Additionally, some derivatives have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in treating Alzheimer's disease [].
Q3: Can you provide specific examples of how the structure of 3-Chloro-1H-indole-2-carbaldehyde has been modified to generate bioactive compounds?
A3: Several studies showcase the versatility of 3-Chloro-1H-indole-2-carbaldehyde as a scaffold for structural modification:
- Pyrazino[1,2-a]indoles: Researchers have employed 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde, a derivative of the parent compound, in Ugi-azide reactions to synthesize novel pyrazino[1,2-a]indole-based 1,5-disubstituted tetrazoles []. This approach provides access to a diverse library of compounds by varying the isocyanide and azide components.
- Fused heterocycles: Another study utilized 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes in domino reactions with various nucleophilic amines to construct pyrazino[1,2-a]indoles fused with other heterocycles (oxazolidine, oxazinane, imidazolidine, hexahydropyrimidine, and benzimidazole) []. This strategy efficiently generates complex structures with enhanced biological activity profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



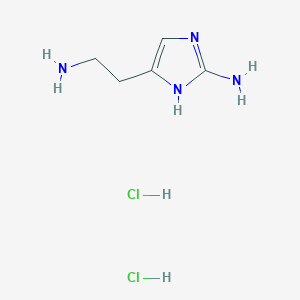


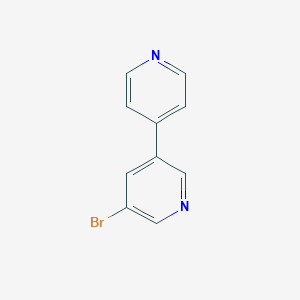


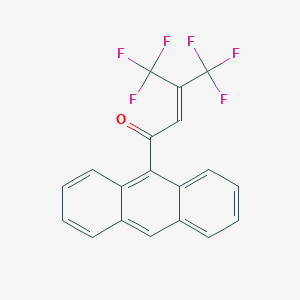
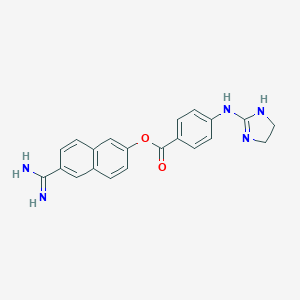
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)



